molecular formula C5H11NO B1396611 (S)-(1-Methylazetidin-2-yl)methanol CAS No. 1310411-24-5

(S)-(1-Methylazetidin-2-yl)methanol

Cat. No.: B1396611
CAS No.: 1310411-24-5
M. Wt: 101.15 g/mol
InChI Key: ODRFPWJCWBQAJR-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(1-Methylazetidin-2-yl)methanol: is a chemical compound with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms, which can significantly affect its chemical behavior and interactions.

Synthetic Routes and Reaction Conditions:

  • Reduction of Ketones: One common synthetic route involves the reduction of 1-methylazetidin-2-one using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) .

  • Hydrogenation: Another method is the catalytic hydrogenation of 1-methylazetidin-2-one using a catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure.

Industrial Production Methods: The industrial production of This compound typically involves large-scale reduction reactions using robust and scalable reducing agents. The choice of method depends on factors such as cost, availability of reagents, and desired purity.

Chemical Reactions Analysis

(S)-(1-Methylazetidin-2-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: It can be oxidized to form 1-methylazetidin-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

  • Reduction: As mentioned earlier, it can be reduced from 1-methylazetidin-2-one .

  • Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO3) in acidic medium, potassium permanganate (KMnO4) in alkaline medium.

  • Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed:

  • Oxidation: 1-methylazetidin-2-one

  • Reduction: this compound itself

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-(1-Methylazetidin-2-yl)methanol: has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-(1-Methylazetidin-2-yl)methanol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1-methylazetidin-2-one

  • 2-methylazetidin-1-ol

  • 3-methylazetidin-2-one

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

[(2S)-1-methylazetidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-3-2-5(6)4-7/h5,7H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRFPWJCWBQAJR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(1-Methylazetidin-2-yl)methanol
Reactant of Route 2
(S)-(1-Methylazetidin-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
(S)-(1-Methylazetidin-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(S)-(1-Methylazetidin-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(S)-(1-Methylazetidin-2-yl)methanol
Reactant of Route 6
(S)-(1-Methylazetidin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.